molecular formula C12H13N3O B13860576 6-(2,4-Dimethylphenoxy)pyridazin-3-amine

6-(2,4-Dimethylphenoxy)pyridazin-3-amine

Cat. No.: B13860576
M. Wt: 215.25 g/mol
InChI Key: SYZAQRRWBJHNHB-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine typically involves the reaction of 2,4-dimethylphenol with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for pyridazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and neutral reaction conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2,4-dimethylphenoxy group, which can enhance its biological activity and selectivity. This substitution pattern can lead to improved pharmacokinetic properties and reduced side effects compared to other pyridazine derivatives .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-(2,4-dimethylphenoxy)pyridazin-3-amine

InChI

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14)

InChI Key

SYZAQRRWBJHNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C

Origin of Product

United States

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